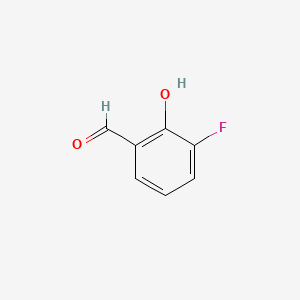

3-Fluorosalicylaldehyde

説明

Significance and Role of Halogenated Salicylaldehydes in Organic Synthesis

Halogenated organic compounds, particularly aldehydes, are pivotal in the field of organic synthesis. numberanalytics.com The introduction of a halogen atom, such as fluorine, into the salicylaldehyde (B1680747) structure dramatically alters the molecule's physical, chemical, and biological properties. numberanalytics.com Halogenation can enhance the reactivity of the molecule, making it a valuable intermediate for a wide array of chemical transformations. numberanalytics.com This modification is a key strategy in medicinal chemistry to enhance the bioactivity and bioavailability of drug candidates. rsc.org Specifically, the fluorine atom in 3-Fluorosalicylaldehyde increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This enhanced reactivity is crucial for its role in synthesizing more complex molecules. chemimpex.com Furthermore, halogenation can influence solid-state properties through interactions like halogen bonding, which is instrumental in designing new materials and effective medicinal compounds. rsc.orgcore.ac.uk

Overview of this compound as a Key Intermediate and Building Block

This compound, also known as 3-fluoro-2-hydroxybenzaldehyde, is a versatile building block in organic chemistry. chemimpex.com Its chemical formula is C₇H₅FO₂, and it has a molecular weight of 140.11 g/mol . sigmaaldrich.com This compound is particularly noted for its utility in creating Schiff bases, which are compounds containing a carbon-nitrogen double bond. ossila.com These Schiff bases, especially when derived from this compound, are crucial precursors for synthesizing tetradentate salen and salalen ligands. ossila.com These ligands are capable of forming stable complexes with various metal ions, leading to applications in catalysis and materials science. researchgate.net The presence of three reactive sites on the molecule allows for its use in the synthesis of complex structures like fluorinated bicyclic heterocycles and semiconducting acenes. ossila.com

Historical Context of this compound Research

Early methods for preparing this compound often involved complex, multi-step processes or resulted in low yields. For instance, the Reimer-Tiemann reaction, a well-known method for ortho-formylation of phenols, was one of the simpler approaches but suffered from low conversion rates and the production of unwanted isomers. google.com Another early method, the Kolbe-Schmidt reaction, required high-pressure equipment and involved hazardous materials like mercury. google.com A more intricate, seven-step synthesis starting from 2-amino-4-chloroanisole was also developed, but it was lengthy and gave low yields. google.comgoogle.com A significant advancement came with a method starting from 5-chloro-o-anisidine, which could achieve yields up to 82%, but the process remained long and involved several intermediates. These early challenges highlight the compound's perceived value, which drove researchers to seek more efficient and economically viable synthetic routes, such as the integrated boron method developed later. google.com

Scope and Objectives of Current Academic Inquiry into this compound

Contemporary research on this compound is broad and multidisciplinary. A primary focus is its application in medicinal chemistry, where it serves as a starting material for synthesizing novel compounds with potential therapeutic properties. chemimpex.com For example, cobalt-salen complexes derived from it have shown potential anticancer activity. ossila.com Another major area of investigation is in materials science, where it is used to create specialized materials like semiconducting acenes for organic electronics and polymers with specific reactivity. chemimpex.comossila.com Furthermore, its unique fluorescent properties are being harnessed to design chemosensors for detecting metal ions, such as Aluminum (Al³⁺), with high selectivity and sensitivity. chemimpex.comnih.govrsc.org Current studies also aim to refine its synthesis, explore its utility in creating diverse heterocyclic compounds, and investigate the biological activities of its many derivatives. researchgate.netmdpi.com

Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 394-50-3 | chemimpex.comsigmaaldrich.com |

| Molecular Formula | C₇H₅FO₂ | chemimpex.comsigmaaldrich.com |

| Molecular Weight | 140.11 g/mol | chemimpex.comsigmaaldrich.com |

| Appearance | White to off-white/light yellow powder or crystal | chemimpex.com |

| Melting Point | 68-72 °C | chemimpex.comsigmaaldrich.com |

| Purity | ≥ 97% | chemimpex.comossila.com |

| Linear Formula | FC₆H₃-2-(OH)CHO | sigmaaldrich.com |

Spectroscopic Data of this compound

| Technique | Data | Reference(s) |

|---|---|---|

| ¹H NMR | Aldehyde proton (CHO) signal appears around 8.92-9.05 ppm in derivative complexes. | rsc.org |

| InChI | 1S/C7H5FO2/c8-6-3-1-2-5(4-9)7(6)10/h1-4,10H | sigmaaldrich.com |

| InChI Key | NWDHTEIVMDYWQJ-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES String | Oc1c(F)cccc1C=O | sigmaaldrich.com |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 5-chloro-o-anisidine |

| 4-chloro-2-fluoroanisole (B1582839) |

| 4-chloro-2-fluorophenol (B1580588) |

| ortho-fluorophenol |

| 3-fluorosaligenin |

| 3-fluorosalicylic acid |

| 3-fluorosalicyl alcohol |

| 3-chloro-5-fluorosalicylaldehyde |

| 5-bromosalicylaldehyde |

| 3,5-dibromosalicylaldehyde |

| 5-bromo-3-nitrosalicylaldehyde |

| 5-Fluorosalicylaldehyde |

| 4-Fluorosalicylaldehyde |

| 3,5-dichlorosalicylaldehyde |

| 5-chlorosalicylaldehyde |

| 3,5-di-chlorosalicylaldehyde |

| 5-bromosalicylaldehyde |

| 5-nitro salicylaldehyde |

| 3-ethoxy salicylaldehyde |

| Amantadine |

| Memantine |

| 3-amino-1-adamantanol |

| Nicotinic hydrazide |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-fluoro-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO2/c8-6-3-1-2-5(4-9)7(6)10/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWDHTEIVMDYWQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343153 | |

| Record name | 3-Fluoro-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394-50-3 | |

| Record name | 3-Fluoro-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluorosalicylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Fluorosalicylaldehyde

Established Synthetic Pathways

The synthesis of 3-Fluorosalicylaldehyde, a valuable fluorinated building block in organic chemistry, is achievable through various established routes. These pathways include the direct fluorination of salicylaldehyde (B1680747) derivatives, formylation reactions on fluorinated precursors, and multi-step sequences starting from simpler aromatic compounds.

Fluorination Reactions of Salicylaldehyde Derivatives

The direct introduction of a fluorine atom onto the salicylaldehyde scaffold is a primary approach for synthesizing this compound. This method typically involves the electrophilic fluorination of salicylaldehyde or its derivatives. A common laboratory-scale approach utilizes fluorinating agents like diethylaminosulfur trifluoride (DAST) under anhydrous conditions to achieve the desired transformation. Another method involves the reaction of salicylaldehyde with ferrous fluoride (B91410) under specific conditions to generate this compound. chembk.com These reactions are crucial for creating fluorinated aromatic aldehydes, which are important intermediates for pharmaceuticals and materials science. ossila.com

Reimer-Tiemann Reaction with ortho-Fluorophenol

The Reimer-Tiemann reaction, a classic method for the ortho-formylation of phenols, can be applied to ortho-fluorophenol to produce this compound. wikipedia.orgnumberanalytics.com The reaction typically involves treating the phenol (B47542) with chloroform (B151607) (CHCl₃) in the presence of a strong base, like sodium hydroxide (B78521) (NaOH). wikipedia.orggoogle.com The process begins with the base deprotonating both the chloroform to form the reactive species, dichlorocarbene (B158193) (:CCl₂), and the phenol to form the more nucleophilic phenoxide ion. wikipedia.orgscienceinfo.com The electron-rich phenoxide then attacks the dichlorocarbene, leading to the formation of an intermediate that, after hydrolysis, yields the final aldehyde product. wikipedia.org However, the conventional aqueous Reimer-Tiemann reaction is often plagued by low yields and poor regioselectivity when applied to ortho-fluorophenol. google.comgoogle.com

Table 1: Overview of the Conventional Reimer-Tiemann Reaction

| Reactants | Key Reagent | Reactive Species | Primary Challenge |

| ortho-Fluorophenol, Sodium Hydroxide | Chloroform | Dichlorocarbene | Low yield and para-isomer contamination google.comgoogle.com |

Several strategies have been developed to optimize the yield and selectivity of the Reimer-Tiemann reaction for this specific synthesis. Key factors influencing the outcome include the concentration of the base, reaction temperature, and the ratio of reactants. numberanalytics.com One significant improvement involves modifying the classical aqueous system to a non-aqueous or anhydrous one. google.com

A notable optimization uses a hydrocarbon diluent like benzene (B151609) and an aprotic solvent such as N,N-dimethylformamide as a catalyst. google.com In this modified process, excess sodium hydroxide is used to absorb the water generated during the reaction, maintaining essentially anhydrous conditions. google.com The use of boron oxide has also been found to be advantageous; it can react with the ortho-fluorophenol to form a phenoxyboroxine intermediate and also acts as a dehydrating agent, leading to a smoother reaction. google.com Other general optimization tips include the slow, controlled addition of chloroform and ensuring efficient stirring to manage the exothermic reaction and minimize side products. numberanalytics.com

A major drawback of the standard aqueous Reimer-Tiemann reaction with ortho-fluorophenol is the formation of a significant amount of the undesired para-isomer, 3-fluoro-4-hydroxy-benzaldehyde. google.comgoogle.com The strong electronegativity of the fluorine atom in the ortho position deactivates the adjacent carbon, making the para position a more favorable site for electrophilic attack in an aqueous environment. google.com

The most effective strategy to mitigate this contamination is the shift to an anhydrous reaction system. By conducting the reaction in a non-aqueous medium (e.g., benzene) with excess sodium hydroxide to scavenge water, the formation of the ortho-isomer, this compound, becomes highly preferential. google.com In fact, under these anhydrous conditions, it has been reported that no para-isomer was found, demonstrating a successful circumvention of the contamination issue. google.com The preferential ortho-substitution in phenoxides is often attributed to the coordination of the cation (like Na⁺) with the phenoxide oxygen, which directs the electrophile to the nearby ortho position. stackexchange.comechemi.com

Kolbe-Schmidt Reaction Involving Alkali Salts of ortho-Fluorophenol

An alternative pathway to this compound involves a modification of the Kolbe-Schmidt reaction. google.comwikipedia.org In this process, an alkali salt of ortho-fluorophenol is first carboxylated using carbon dioxide (CO₂) under high pressure and elevated temperature. google.comwikipedia.org This step produces a mixture of ortho and para isomers of fluorosalicylic acid. google.com The subsequent step involves the reduction of this acid mixture, typically using sodium amalgam, followed by hydrolysis and distillation to isolate the desired this compound. google.com While this method is a viable route, it presents significant challenges, including the need for expensive high-pressure equipment and the safety and environmental concerns associated with handling mercury in the sodium amalgam reduction step. google.com

Multi-Step Synthesis from Substituted Anisidine Derivatives

A more complex, multi-step synthesis route has been developed, starting from substituted anisidine derivatives like 5-chloro-o-anisidine. google.com This pathway, though lengthy, was designed to be a commercially practical method. google.com The key steps are as follows:

Diazotization and Fluorination : 5-chloro-o-anisidine is diazotized with nitrous acid. The resulting diazonium salt is then converted to 4-chloro-2-fluoroanisole (B1582839) via the Schiemann reaction, using fluoboric acid and thermal decomposition. google.com

Hydrolysis : The methoxy (B1213986) group of 4-chloro-2-fluoroanisole is hydrolyzed to yield 4-chloro-2-fluorophenol (B1580588). google.com

Introduction of a Functional Group : The 4-chloro-2-fluorophenol is reacted with dimethylamine (B145610) and formaldehyde (B43269). google.com

Conversion and Dechlorination : The molecule undergoes further transformations, including acetylation. A critical, later step involves the dechlorination of an intermediate like 5-chloro-3-fluorosaligenin using hydrogen with a palladium catalyst to produce 3-fluorosaligenin. google.com

Oxidation : The final step is the oxidation of 3-fluorosaligenin to the target aldehyde, this compound. google.com

This intricate route involves blocking a reactive position with a chloro substituent to prevent side reactions, which is later removed to yield the final product. google.com

Diazotization and Conversion to Fluoroanisole Intermediates

A multi-step process for preparing this compound begins with the diazotization of an appropriate aniline (B41778) derivative. google.com A key strategy involves using 5-chloro-o-anisidine as a starting material. google.com The introduction of a chloro substituent serves to block one of the reactive positions on the benzene ring, thereby preventing unwanted side reactions in subsequent steps. google.com

The synthesis proceeds through the following key transformations:

Diazotization: 5-chloro-o-anisidine is treated with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, to form a diazonium salt. google.com This is then converted to the corresponding diazonium fluoborate using fluoboric acid. google.com

Conversion to Fluoroanisole: The diazonium fluoborate is thermally decomposed to yield 4-chloro-2-fluoroanisole. google.com

This method, while involving a lengthy sequence of reactions, is noted for the relative stability of the intermediate compounds, which allows for more straightforward handling and processing. google.com

Hydrolysis and Subsequent Functionalization

Following the formation of the fluoroanisole intermediate, a series of hydrolysis and functionalization steps are required to arrive at the final product, this compound. google.com

The key steps in this stage of the synthesis include:

Hydrolysis: The methoxy group of 4-chloro-2-fluoroanisole is hydrolyzed to a hydroxyl group, yielding 4-chloro-2-fluorophenol. google.com This can be achieved by refluxing with a strong acid such as hydrobromic acid. google.com

Functionalization: The resulting 4-chloro-2-fluorophenol undergoes a reaction with dimethylamine and formaldehyde to introduce a dimethylaminomethyl group, forming 4-chloro-6-fluoro-alpha-dimethylamino-o-cresol. google.com

Conversion and Dechlorination: This intermediate is then converted to 5-chloro-3-fluorosaligenin diacetate using acetic acid. google.com Subsequent dechlorination, for instance, using hydrogen with a palladium catalyst, yields 3-fluorosaligenin. google.com

Oxidation: The final step involves the oxidation of 3-fluorosaligenin to the desired this compound. google.com This can be accomplished using an aromatic aldehyde in the presence of an aluminum alkoxide. google.com

This comprehensive process, while intricate, has been demonstrated to be a practical method for the production of this compound. google.com

Integrated Processes Utilizing ortho-Fluorophenol with Boron-Containing Compounds and Formaldehyde Sources

A more direct and integrated approach for the synthesis of this compound involves the reaction of ortho-fluorophenol with a boron-containing compound and a source of formaldehyde. google.comgoogle.com This method is considered advantageous due to its potential for high yields and reduced complexity compared to other synthetic routes. google.com

The reaction proceeds as follows:

Reaction with Boron Compound: Ortho-fluorophenol is first reacted with a boron-containing compound, such as boron oxide, orthoboric acid, or metaboric acid. This reaction is typically carried out in the presence of a non-reactive, azeotrope-forming solvent like xylene to facilitate the removal of water via distillation. google.com

Addition of Formaldehyde Source: A formaldehyde source material, which can include formaldehyde, paraformaldehyde, or trioxane, is then added to the reaction mixture. google.com

Oxidation: The intermediate product, 3-fluorosalicyl alcohol, is then oxidized to yield this compound. google.comgoogle.com

Careful control of process conditions is crucial for obtaining significant yields of the desired product. google.com For instance, experiments have shown that reacting ortho-fluorophenol with boron oxide and then with s-trioxane in xylene can lead to conversions of up to 84%. google.com

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Conversion of o-fluorophenol (%) | Corrected Yield of this compound (%) |

| o-fluorophenol | boron oxide | s-trioxane | xylene | 78 | 19.0 |

| o-fluorophenol | boron oxide | s-trioxane | xylene | 84 | 24.8 |

Table 1: Reaction Conditions and Yields for the Integrated Boron-Based Synthesis

Advanced Synthetic Approaches and Innovations

In addition to established methods, research continues to explore more advanced and innovative strategies for the synthesis of this compound and its derivatives. These approaches often focus on improving efficiency, selectivity, and sustainability.

Catalytic Methods in this compound Synthesis

Catalytic methods play a crucial role in modern organic synthesis, and their application to the preparation of this compound is an area of active interest. While specific catalytic systems for the direct synthesis of this compound are not extensively detailed in the provided context, related reactions highlight the potential of this approach. For example, the oxidation of the intermediate 3-fluorosalicyl alcohol to the final aldehyde can be achieved using a palladium catalyst. google.com Furthermore, gold(I)-catalyzed annulation reactions utilize this compound to synthesize more complex fluorinated bicyclic heterocycles, demonstrating its utility in catalyst-driven transformations. ossila.com The development of selective ortho-formylation reactions of phenols using various metal catalysts also provides a foundation for potential catalytic routes to this compound. researchgate.net

Green Chemistry Approaches in Synthetic Design

The principles of green chemistry, which emphasize the use of less toxic reagents and more environmentally benign processes, are increasingly influencing synthetic design. While the provided information does not extensively detail specific "green" syntheses for this compound, the broader context of organic synthesis points towards this trend. For instance, research into the bio-renewable synthesis of related aromatic compounds and the use of less toxic, more sustainable materials are active areas of investigation. iastate.edu The development of one-pot procedures, which reduce the need for isolating and purifying intermediates, also aligns with green chemistry principles by saving time, solvents, and energy. researchgate.netuio.no

Regioselective Synthesis of this compound and its Derivatives

Regioselectivity, the control of the position at which a chemical reaction occurs, is a critical aspect of synthesizing substituted aromatic compounds like this compound. The ability to selectively introduce functional groups at specific positions on the benzene ring is essential for obtaining the desired isomer and avoiding the formation of unwanted byproducts.

The synthesis of derivatives of this compound often relies on regioselective reactions. For example, the Negishi cross-coupling reaction has been successfully used to synthesize analogues of this compound by reacting 5-bromo-3-fluorosalicylaldehyde with various benzylzinc reagents. jst.go.jp This demonstrates a regioselective coupling at the bromine-substituted position. Similarly, ortho-formylation methods that selectively introduce an aldehyde group ortho to a hydroxyl group on a phenol ring are fundamental to the synthesis of salicylaldehydes in general and can be applied to fluorinated phenols to achieve regioselective synthesis. researchgate.netuio.no

| Starting Material | Reagent | Product |

| 5-bromo-3-fluorosalicylaldehyde | Benzylzinc reagents | 3-fluoro-5-benzylsalicylaldehyde analogues |

| Phenols | Paraformaldehyde, MgCl2-Et3N | ortho-Salicylaldehydes |

Table 2: Examples of Regioselective Reactions in the Synthesis of Salicylaldehyde Derivatives

Reactivity and Reaction Mechanisms of 3 Fluorosalicylaldehyde

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving 3-Fluorosalicylaldehyde primarily occur at the aldehyde group. While classic nucleophilic substitution involves the replacement of a leaving group on an sp³-hybridized carbon, for aldehydes, the term often encompasses nucleophilic addition followed by an elimination step, a sequence known as nucleophilic addition-elimination.

The reaction mechanism begins with the attack of a nucleophile (Nu:) on the electron-deficient carbonyl carbon. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate called an alkoxide. In the subsequent step, this intermediate can be protonated to form a hemiaminal or a similar structure. If elimination of a water molecule is possible, as is common in condensation reactions with amines, the reaction proceeds to form a new double bond, such as a C=N imine bond. ossila.com

Besides the widely studied reactions with amines, other nucleophiles like thiols can also react with this compound. The reaction with a thiol (R-SH) would proceed via a similar mechanism to form a thiohemiacetal, which can then lead to further products. These substitution-type reactions underscore the compound's utility as a building block in organic synthesis.

Condensation Reactions

Condensation reactions are a cornerstone of the reactivity of this compound, providing pathways to a vast array of more complex molecules. chemimpex.com These reactions typically involve the reaction of the aldehyde group with a nucleophile, often a nitrogen-based compound like an amine or hydrazine (B178648), resulting in the formation of a new carbon-nitrogen double bond and the elimination of a water molecule. iosrjournals.org

The synthesis of Schiff bases, or aldimines, is a prominent reaction of this compound. These compounds, characterized by a carbon-nitrogen double bond (C=N), are formed through the condensation of the aldehyde with a primary amine. ossila.com The reaction is initiated by the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, leading to a hemiaminal (or carbinolamine) intermediate. This is followed by dehydration to yield the final imine product. ossila.commdpi.com The presence of the fluorine atom in the 3-position can influence the electronic properties and stability of the resulting Schiff base.

The reaction of this compound with various aliphatic or aromatic primary amines (R-NH₂) is a straightforward method to produce a diverse range of bidentate Schiff base ligands. researchgate.net A series of these derivatives has been synthesized, often with the goal of evaluating their biological activities. researchgate.netdntb.gov.ua The general reaction proceeds by mixing equimolar amounts of this compound and the desired primary amine, often in a solvent like ethanol (B145695) and sometimes with catalytic amounts of acid.

Table 1: Examples of Schiff Bases from this compound and Primary Amines

| Primary Amine Reactant | Resulting Schiff Base Structure (General) | Significance |

| Aniline (B41778) Derivatives | Aromatic imine with substituted phenyl group | Used in synthesis of biologically active compounds and coordination complexes. |

| Alkylamines | Aliphatic imine | Building blocks for various organic molecules and ligands. |

| Amino Acids | Schiff bases containing a carboxylate group | Investigated for biological applications and as chiral ligands. |

This table represents generalized reactions. Specific structures depend on the exact primary amine used.

A particularly important application of this compound is in the synthesis of tetradentate ligands, most notably Salen-type ligands. ossila.comwikipedia.org Salen ligands are formed by the condensation of two equivalents of a salicylaldehyde (B1680747) derivative with one equivalent of a diamine, such as ethylenediamine. amazonaws.com When this compound is used, the resulting ligand is often abbreviated as 3F-salen.

The reaction involves both amino groups of the diamine condensing with two separate molecules of this compound to form a large, C₂-symmetric molecule capable of binding to a metal ion at four points (two nitrogen atoms and two oxygen atoms). amazonaws.com These "3F-salen" ligands form stable complexes with a variety of transition metals, such as Cobalt (Co), Nickel (Ni), and Copper (Cu). ossila.com The fluorine substitution can slow the reduction of the metal center (e.g., Co(III) to Co(II)), enhancing the stability of the complex for applications like targeted drug release.

Table 2: Research Findings on Co(3F-salen) Complexes

| Complex/Ligand | Precursor Reactants | Key Research Finding | Reference |

| Co(3F-salen) | This compound, Ethylenediamine, Cobalt(II) salt | Forms complexes capable of reversible oxygen chemisorption. ossila.com | ossila.comacs.org |

| Co(3F-salen) Prodrugs | 3F-salen ligand, Co(III) center | The fluorinated ligand slows Co(III) reduction, enhancing stability for potential therapeutic use. | |

| Anticancer Activity | Cobalt-salen complexes from this compound | Exhibit anticancer activity with an IC₅₀ value of 50 µM. ossila.com | ossila.com |

Hydrazones are another class of compounds readily synthesized from this compound. These are formed through condensation with hydrazine (H₂N-NH₂) or its substituted derivatives (e.g., phenylhydrazine). mdpi.comresearchgate.net The resulting structure contains the C=N-NH- functional group. The reaction mechanism is analogous to Schiff base formation, involving a nucleophilic attack by the terminal nitrogen of the hydrazine onto the carbonyl carbon, followed by the elimination of water. mdpi.com Fluorinated hydrazones are of particular interest in medicinal chemistry for their potential as antibacterial agents. mdpi.comdntb.gov.ua

Salicylaldehyde azines are symmetrical molecules formed when two equivalents of a salicylaldehyde derivative react with one equivalent of hydrazine (H₂N-NH₂). rsc.org The product contains a C=N-N=C linkage, formally connecting two salicylidene units. The synthesis is generally a straightforward condensation reaction, often carried out by refluxing the reactants in ethanol. rsc.org These azine derivatives, including those synthesized from substituted salicylaldehydes, are noted for their interesting photophysical properties, such as aggregation-induced emission enhancement (AIEE), where they are non-emissive in solution but become highly fluorescent in aggregates or the solid state. rsc.orgnih.gov

Table 3: Comparison of Condensation Products from this compound

| Product Type | Reactant | Characteristic Linkage | Key Feature |

| Schiff Base (Imine) | Primary Amine (R-NH₂) | C=N-R | Forms bidentate ligands; versatile synthetic intermediates. ossila.com |

| Salen-type Ligand | Diamine (H₂N-R-NH₂) | R'-C=N-R-N=C-R' | Forms tetradentate ligands for stable metal complexes. wikipedia.orgamazonaws.com |

| Hydrazone | Hydrazine (R-NH-NH₂) | C=N-NH-R | Investigated for wide-ranging biological activities. researchgate.net |

| Azine | Hydrazine (H₂N-NH₂) | C=N-N=C | Symmetrical molecules, often exhibiting fluorescent properties. rsc.orgnih.gov |

Formation of Schiff Bases from this compound

Annulation Reactions for Heterocyclic Synthesis

Gold(I) catalysis provides an efficient and direct pathway for the synthesis of complex heterocyclic structures from readily available starting materials. ossila.comsmolecule.com In the context of this compound, gold(I)-catalyzed annulation reactions are particularly useful for constructing fluorinated bicyclic heterocycles like isoflavanones (a class of chromanones). ossila.com This transformation typically involves the reaction of this compound with an alkyne, such as phenylacetylene, in a one-step process. nih.govnih.gov

The reaction leverages the ability of the gold(I) catalyst to activate the alkyne, facilitating a nucleophilic attack from the aldehyde and subsequent intramolecular cyclization to form the chromanone scaffold. nih.govresearchgate.net Research has demonstrated that these annulation reactions can be significantly accelerated using microwave irradiation, reducing reaction times from many hours to mere minutes. nih.govresearchgate.net This method allows for the incorporation of the fluorine atom into the A ring of the isoflavanone (B1217009) structure, yielding compounds such as 8-Fluoro-3-phenylchroman-4-one. nih.gov The presence of the three reactive sites on this compound makes it a valuable building block for this type of synthesis. ossila.com

Table 1: Gold(I)-Catalyzed Synthesis of 8-Fluoro-3-phenylchroman-4-one nih.gov

| Reactants | Catalyst System | Conditions | Product | Yield |

|---|---|---|---|---|

| This compound, Phenylacetylene | AuCN / ⁿBu₃P | Microwave, Toluene, 200 °C, 10 min | 8-Fluoro-3-phenylchroman-4-one | 21.5% |

Oxidation Reactions of 3-Fluorosalicyl Alcohol to this compound

This compound can be prepared through the oxidation of its corresponding alcohol, 3-Fluorosalicyl alcohol. google.comgoogle.com This alcohol is an intermediate product formed, for example, in the reaction of ortho-fluorophenol with a boron-containing compound and a formaldehyde (B43269) source. google.comgoogle.com The subsequent oxidation of 3-fluorosalicyl alcohol to the aldehyde is a crucial step and can be accomplished using various known oxidation techniques for primary aromatic alcohols. google.comgoogle.com

The selection of the oxidizing agent and conditions is critical to achieve high yields and avoid over-oxidation to the corresponding carboxylic acid (3-fluorosalicylic acid). Common methods for the oxidation of ortho-hydroxybenzyl alcohols involve reagents like activated manganese dioxide or catalytic systems employing molecular oxygen. google.com

Table 2: General Methods for the Oxidation of o-Hydroxybenzyl Alcohols

| Reagent/Catalyst System | Solvent | Conditions | Reference |

|---|---|---|---|

| Activated Manganese Dioxide (MnO₂) | Chloroform (B151607) or CH₂Cl₂ | Room Temperature | google.comscispace.com |

| Molecular Oxygen (O₂) with Platinum or Palladium Catalyst & Bismuth Co-catalyst | Aqueous Medium (alkaline) | Not specified | google.com |

| Potassium Peroxysulfate / Copper(II) Sulfate | Acetonitrile/Water | 65-70°C | scispace.com |

Reactivity in Palladium-Catalyzed Coupling Reactions (e.g., with Benzylzinc Reagents)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. While specific literature detailing the direct palladium-catalyzed coupling of this compound with benzylzinc reagents (a Negishi coupling) is not prevalent, the reactivity can be inferred from the well-established principles of such reactions. mdpi.comlibretexts.org The general catalytic cycle for these transformations involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orguwindsor.ca

Oxidative Addition : The cycle begins with the oxidative addition of an organic halide (R-X) to a Pd(0) complex, forming a Pd(II) intermediate. libretexts.org For a molecule like this compound to participate directly, it would typically need to be functionalized into an aryl halide or triflate.

Transmetalation : The organometallic coupling partner, in this case, a benzylzinc reagent (a type of organozinc compound), transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) complex with both organic partners attached. mdpi.comlibretexts.org

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond in the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.org

In a hypothetical coupling of a this compound derivative (e.g., 3-fluoro-2-hydroxy-5-iodobenzaldehyde) with a benzylzinc reagent, the palladium catalyst would facilitate the formation of a new carbon-carbon bond between the aromatic ring of the aldehyde and the benzylic carbon of the zinc reagent. The presence of the aldehyde and hydroxyl functional groups might necessitate the use of protecting groups to prevent side reactions, depending on the specific reaction conditions employed. The versatility of palladium catalysis allows for a broad range of functional groups to be tolerated, making it a powerful tool for the synthesis of complex substituted aromatic compounds. mdpi.comorganic-chemistry.org

Coordination Chemistry of 3 Fluorosalicylaldehyde and Its Derivatives

Schiff Base Metal Complexes

Schiff bases derived from 3-fluorosalicylaldehyde are versatile ligands capable of coordinating with a wide range of metal ions to form stable complexes. These ligands are typically synthesized through the condensation reaction of this compound with a primary amine. The resulting imine or azomethine group (–C=N–), along with the phenolic hydroxyl group, provides effective coordination sites for metal chelation.

Synthesis and Characterization of Mononuclear Complexes

The synthesis of mononuclear complexes of this compound Schiff bases generally involves the reaction of the pre-synthesized Schiff base ligand with a metal salt in a suitable solvent. Alternatively, a one-pot synthesis can be employed where the aldehyde, amine, and metal salt are reacted together. The resulting complexes are then characterized using various spectroscopic and analytical techniques to elucidate their structure and properties.

The synthesis of mononuclear copper(II) complexes with Schiff bases derived from this compound has been an area of active research. These complexes are typically prepared by reacting a copper(II) salt, such as copper(II) acetate (B1210297) or copper(II) chloride, with the Schiff base ligand in an alcoholic solvent. The resulting complexes often exhibit square planar or distorted square planar geometries around the central copper(II) ion.

Characterization of these complexes involves techniques such as infrared (IR) spectroscopy, which shows a characteristic shift in the ν(C=N) stretching frequency upon coordination to the copper ion. Electronic spectroscopy (UV-Vis) provides information about the d-d transitions and charge transfer bands, which are indicative of the coordination geometry. X-ray crystallography, when available, offers definitive structural information, including bond lengths and angles.

Table 1: Spectroscopic Data for a Representative Mononuclear Copper(II) Complex with a this compound Schiff Base Derivative

| Complex | ν(C=N) (cm⁻¹) | Electronic Transitions (λₘₐₓ, nm) |

| [Cu(3-Fsal-en)] | ~1620 | ~380 (Ligand to Metal Charge Transfer), ~550 (d-d transition) |

Note: Data is generalized from typical values for similar complexes and may vary based on the specific amine used in the Schiff base synthesis.

Mononuclear nickel(II) complexes of Schiff bases derived from this compound can be synthesized by reacting a nickel(II) salt with the appropriate Schiff base ligand. Depending on the specific ligand and reaction conditions, these complexes can adopt various geometries, including square planar (typically diamagnetic) or octahedral (typically paramagnetic).

The characterization of these complexes relies on a combination of analytical techniques. Magnetic susceptibility measurements are crucial for determining the spin state and, by extension, the geometry of the nickel(II) center. ¹H and ¹³C NMR spectroscopy can be used for diamagnetic complexes to confirm the ligand structure and its coordination to the metal. For paramagnetic complexes, IR and UV-Vis spectroscopy are the primary tools for characterization.

Table 2: Magnetic and Spectroscopic Data for a Representative Mononuclear Nickel(II) Complex with a this compound Schiff Base Derivative

| Complex | Magnetic Moment (μ_eff, B.M.) | Geometry | ν(C=N) (cm⁻¹) |

| [Ni(3-Fsal-pn)] | Diamagnetic | Square Planar | ~1615 |

Note: Data is generalized from typical values for similar complexes and may vary based on the specific amine used in the Schiff base synthesis.

The coordination chemistry of cobalt with this compound Schiff bases is rich, with complexes being formed in both the +2 and +3 oxidation states. Mononuclear cobalt(II) complexes are typically synthesized under inert conditions to prevent oxidation to cobalt(III). These complexes can exhibit tetrahedral or octahedral geometries. Cobalt(III) complexes, which are generally more stable, can be obtained by direct synthesis using a cobalt(III) precursor or by the oxidation of a cobalt(II) complex.

Characterization of cobalt(II) complexes often involves magnetic susceptibility measurements and UV-Vis spectroscopy to determine the coordination environment. Cobalt(III) complexes are typically diamagnetic and can be readily characterized by NMR spectroscopy, in addition to IR and UV-Vis techniques.

Table 3: Spectroscopic Data for Representative Mononuclear Cobalt(II) and Cobalt(III) Complexes with a this compound Schiff Base Derivative

| Complex | Oxidation State | Geometry | ν(C=N) (cm⁻¹) |

| [Co(3-Fsal-en)] | +2 | Tetrahedral | ~1610 |

| [Co(3-Fsal-en)₂]⁺ | +3 | Octahedral | ~1625 |

Note: Data is generalized from typical values for similar complexes and may vary based on the specific amine used in the Schiff base synthesis.

Mononuclear zinc(II) complexes with Schiff bases derived from this compound are of interest due to their potential applications in fluorescence and catalysis. As zinc(II) has a d¹⁰ electronic configuration, its complexes are diamagnetic and typically adopt a tetrahedral or, less commonly, a five- or six-coordinate geometry.

The synthesis is straightforward, usually involving the reaction of a zinc(II) salt with the Schiff base ligand. Characterization is heavily reliant on NMR spectroscopy (¹H and ¹³C), which provides detailed information about the structure of the ligand and the complex in solution. IR spectroscopy is used to confirm the coordination of the imine nitrogen.

Table 4: NMR Spectroscopic Data for a Representative Mononuclear Zinc(II) Complex with a this compound Schiff Base Derivative

| Complex | δ(CH=N) (ppm) | δ(Ar-H) (ppm) |

| [Zn(3-Fsal-en)] | ~8.5 | 6.8 - 7.5 |

Note: Data is generalized from typical values for similar complexes and may vary based on the specific amine used in the Schiff base synthesis.

The synthesis of mononuclear iron(III) salophene-type complexes using this compound has been reported. researchgate.net Salophene ligands are tetradentate Schiff bases formed from the condensation of two equivalents of a salicylaldehyde (B1680747) derivative with one equivalent of a diamine, typically 1,2-phenylenediamine. The resulting iron(III) complexes often have a square pyramidal or octahedral geometry.

The synthesis of [N,N´-Bis(3-fluorosalicylidene)-1,2-phenylenediamine]iron(III) chloride involves dissolving the Schiff base ligand in ethanol (B145695) and heating to reflux, followed by the addition of an ethanolic solution of iron(III) chloride hexahydrate. researchgate.net The reaction mixture is refluxed, concentrated, and cooled to precipitate the complex. researchgate.net

Characterization of these paramagnetic iron(III) complexes is primarily carried out using IR spectroscopy, mass spectrometry, and elemental analysis. researchgate.net Infrared spectroscopy confirms the coordination of the imine nitrogen and the phenolic oxygen to the iron center. researchgate.net Mass spectrometry is used to determine the molecular weight of the complex, and elemental analysis confirms its empirical formula. researchgate.net Due to the paramagnetic nature of the iron(III) ion, NMR spectroscopy is not typically employed for characterization. lookchem.com

Table 5: Characterization Data for [N,N´-Bis(3-fluorosalicylidene)-1,2-phenylenediamine]iron(III) chloride

| Characterization Technique | Observed Data |

| IR (νC=N, cm⁻¹) | 1612 |

| IR (νC-O, cm⁻¹) | 1314 |

| Mass Spectrometry (m/z) | 441 [M]⁺, 406 [M-Cl]⁺ |

| Elemental Analysis | Consistent with the formula C₂₀H₁₂F₂N₂O₂FeCl |

Source: Data adapted from a study on fluorinated Fe(III) salophene complexes. lookchem.com

Vanadium(IV/V) Complexes

The coordination chemistry of vanadium is marked by its accessible multiple oxidation states, primarily +4 and +5, leading to a diverse range of complexes. Schiff base ligands derived from salicylaldehydes are particularly effective in stabilizing these states. While specific studies on this compound derivatives are not extensively detailed, the behavior of analogous substituted salicylaldehyde complexes provides a strong framework for understanding their coordination chemistry.

Vanadium(IV) complexes, typically containing the vanadyl cation (VO²⁺), are often prepared from precursors like VOSO₄ or [VO(acac)₂]. ulisboa.pt These d¹ metal centers commonly form monomeric, paramagnetic complexes. ulisboa.ptresearchgate.net For instance, the reaction of a tridentate ONO-donor Schiff base with a vanadium source can yield complexes like [VO(L)(EtO)], where L represents the dianionic ligand. semanticscholar.org The geometry around the vanadium(IV) center in such five-coordinate complexes is typically square pyramidal.

Dioxidovanadium(V) complexes are also readily synthesized, often from V₂O₅. nih.gov These d⁰ complexes are diamagnetic. Studies on dioxidovanadium(V) complexes with Schiff base ligands derived from substituted salicylaldehydes have revealed the formation of ionic complexes with the general formula HTEA[VO₂(L)], where HTEA is a protonated triethylamine (B128534) counterion. nih.gov In these structures, the vanadium(V) center is typically five-coordinate, exhibiting geometries that can range from a slightly distorted square pyramid to an intermediate structure between a square pyramid and a trigonal bipyramid. nih.gov The specific geometry is influenced by the steric and electronic nature of the substituents on the salicylaldehyde ring.

Table 1: Representative Vanadium Complexes with Salicylaldehyde-Type Ligands

| Complex Formula | Vanadium Oxidation State | Ligand Type | Coordination Geometry | Reference |

|---|---|---|---|---|

| [VO(L)(EtO)] | +4 | Tridentate ONO Schiff Base | Square Pyramidal | semanticscholar.org |

| HTEA[VO₂(L)] | +5 | Tridentate ONO Schiff Base | Square Pyramidal / Trigonal Bipyramidal | nih.gov |

| [V(L¹)(HL¹)]·EtOH | +3 | Tridentate ONO Schiff Base | Not specified | semanticscholar.org |

Manganese(II) Complexes

Manganese(II) is a d⁵ metal ion known for its versatility in forming complexes with a variety of coordination numbers and geometries, often in a high-spin state. Its coordination chemistry with Schiff base ligands derived from this compound follows patterns established by other salicylaldehyde derivatives. The synthesis of these complexes typically involves the reaction of a manganese(II) salt, such as MnCl₂·4H₂O, with the pre-formed Schiff base ligand in an alcoholic solvent. hhu.dersc.org

The resulting complexes can be monomeric or polymeric, depending on the denticity of the ligand and the reaction conditions. For example, tridentate hydrazone Schiff base ligands have been shown to form monomeric Mn(II) complexes like [MnCl(L)(H₂O)₂]. hhu.de In contrast, tetradentate Schiff bases derived from salicylaldehyde and diamines can form pseudo-octahedral complexes of the type [MnL(H₂O)₂] or planar [MnL] complexes, with the specific structure depending critically on the length of the aliphatic chain in the diamine. rsc.org The coordination geometry around the Mn(II) ion in these complexes can vary, with examples of tetrahedral and square planar geometries being reported for different Schiff base complexes. scirp.org

Table 2: Examples of Manganese(II) Coordination Geometries with Schiff Base Ligands

| Ligand Type | Complex Type | Coordination Geometry | Reference |

|---|---|---|---|

| Tridentate (ONO/ONN) | Monomeric | Not specified | hhu.de |

| Tetradentate (N₂O₂) | Monomeric | Pseudo-octahedral or Square Planar | rsc.org |

| Tetradentate (from amino acid) | Monomeric | Square Planar | scirp.org |

Synthesis and Characterization of Binuclear Complexes

Binuclear complexes, containing two metal centers bridged by one or more ligands, are of significant interest. Ligands derived from this compound are well-suited for the construction of such architectures. The key is to use a ligand system that either possesses distinct binding sites for two metal ions or can adopt a conformation that allows it to bridge two metals.

Utilizing Binucleating Schiff Base Ligands

The most common strategy for synthesizing binuclear complexes involves the use of binucleating ligands. These are typically large, polydentate Schiff bases designed with two separate coordination pockets. For example, a ligand prepared by condensing two equivalents of this compound with a diamine could potentially bind two metal ions. However, a more direct approach involves using ligands with inherent bridging capabilities.

Unsymmetrical tetradentate Schiff-base ligands derived from precursors like 3-formylsalicylic acid have been successfully used to create binuclear iron(III) complexes. manchester.ac.uk Similarly, tridentate Schiff bases derived from salicylaldehyde and 4-aminoantipyrine (B1666024) have been shown to form binuclear Cu(II) and Co(II) complexes. nih.govresearchgate.net In these structures, the ligand coordinates to one metal center via its primary ONO donor set, while a component of the ligand, such as a phenolic or carboxylate oxygen, acts as a bridge to a second metal ion. The synthesis generally involves reacting the ligand and the metal salt in a 1:1 molar ratio, which favors the formation of the bridged binuclear species. nih.gov Characterization of these complexes relies on techniques like elemental analysis, IR and UV-Vis spectroscopy, and magnetic susceptibility measurements to confirm the structure and the electronic interaction between the metal centers.

Structural Analysis of Coordination Geometry

The coordination geometry of metal complexes derived from this compound is dictated by the nature of the metal ion, its oxidation state, and the denticity and steric profile of the ligand. A wide range of geometries is observed.

Octahedral: This is a very common coordination geometry, especially for hexacoordinate metal ions like Fe(III) and Mn(II). nih.govisca.me For instance, iron(III) complexes with the general formula [Fe(X-salo)₃], where X-salo⁻ is a bidentate substituted salicylaldehyde, consistently adopt a distorted octahedral geometry with an FeO₆ coordination sphere. nih.gov Similarly, some Mn(II) complexes with tetradentate Schiff bases achieve a pseudo-octahedral geometry by coordinating two additional solvent molecules. rsc.org

Square Pyramidal: This five-coordinate geometry is characteristic of vanadyl(IV) complexes and is also observed in some vanadium(V) and manganese(II) systems. nih.gov The metal center lies slightly above the basal plane of four donor atoms, with a fifth donor atom in the apical position.

Tetrahedral: Four-coordinate complexes, particularly of d-block metals like Mn(II) and Co(II), can adopt a tetrahedral geometry, as seen in some Schiff base complexes. scirp.orgoncologyradiotherapy.com

Square Planar: This geometry is also common for four-coordinate complexes, particularly with d⁸ metal ions, but has also been proposed for some Mn(II) complexes with tetradentate Schiff bases derived from amino acids. rsc.orgscirp.org

The specific bond angles and lengths determined by X-ray crystallography provide definitive evidence of the coordination geometry. For example, in distorted octahedral Fe(III) complexes, the angles between trans-coordinating atoms deviate significantly from the ideal 180°. nih.gov

Ligand Design and Denticity in Complexes

The aldehyde functional group of this compound is a key feature that allows for its elaboration into multidentate Schiff base ligands through condensation reactions with primary amines. researchgate.netresearchgate.net The denticity of the resulting ligand—the number of donor atoms that can bind to a metal center—is controlled by the choice of the amine component. This versatility makes this compound a powerful precursor in ligand design.

Bidentate (NO): The simplest Schiff bases, formed from monofunctional amines, act as bidentate ligands, coordinating through the imine nitrogen and the deprotonated phenolic oxygen.

Tridentate (ONO, NNO): Condensation with amino alcohols (like ethanolamine) or diamines where one amino group is less reactive can yield tridentate ligands. Hydrazides are also common precursors for tridentate ONO or ONN donor ligands. hhu.de

Tetradentate (N₂O₂): The reaction of this compound (2 equivalents) with a diamine (1 equivalent), such as ethylenediamine, produces the widely studied "salen"-type ligands. These are tetradentate, coordinating through two imine nitrogens and two phenolate (B1203915) oxygens to typically form stable, planar complexes with a variety of metal ions. researchgate.net

Pentadentate (N₃O₂): Using a triamine like diethylenetriamine (B155796) allows for the synthesis of pentadentate Schiff base ligands, which can form mononuclear or binuclear complexes. orkg.org

By systematically varying the amine backbone, chemists can tune the steric and electronic properties of the ligand, thereby controlling the coordination geometry, stability, and reactivity of the resulting metal complex.

Influence of Fluorine on Coordination Behavior

The fluorine atom at the 3-position of the salicylaldehyde ring exerts a profound influence on the ligand's coordination properties, primarily through its strong electron-withdrawing inductive effect (-I effect). researchgate.netnih.gov This electronic perturbation alters the acidity of the phenolic proton and the electron density on the donor oxygen atoms, which in turn affects the stability of the metal-ligand bonds.

Studies on the complexation of fluorinated salicylic (B10762653) acids have shown that the position of the fluorine atom has a significant impact on the stability of the resulting complexes. nih.gov Notably, 3-fluorosalicylic acid was found to form the most stable complexes with Cu(II) compared to its 4-fluoro and 6-fluoro isomers. nih.gov This enhanced stability can be attributed to the increased acidity of the phenolic proton due to the proximity of the electron-withdrawing fluorine atom. A more acidic phenol (B47542) leads to more favorable deprotonation and stronger coordination to the metal center.

This principle extends to Schiff base derivatives of this compound. The electron-withdrawing fluorine atom increases the Lewis acidity of the metal-binding site, favoring the formation of stronger and more stable metal complexes compared to those derived from unsubstituted salicylaldehyde. researchgate.netacs.org This effect is crucial in tuning the thermodynamic stability of coordination compounds and can be exploited in the design of highly effective chelating agents for specific metal ions.

Supramolecular Assembly in Coordination Polymers

While the direct study of supramolecular assembly in coordination polymers of this compound is not extensively documented, valuable insights can be drawn from the crystallographic analysis of closely related halogenated salicylaldehyde derivatives. For instance, the crystal structure of 3-chloro-5-fluorosalicylaldehyde reveals a network of weak intermolecular interactions that dictate the packing of the molecules in the solid state. nih.gov These interactions provide a predictive framework for understanding how this compound and its derivatives might behave in the context of coordination polymer self-assembly.

Furthermore, the presence of the fluorine atom introduces the possibility of specific intermolecular contacts. In the case of 3-chloro-5-fluorosalicylaldehyde, weak intermolecular C—H⋯F and F⋯O interactions are observed. nih.gov These types of interactions, although weaker than conventional hydrogen bonds, can collectively exert a significant influence on the crystal packing. The participation of the fluorine atom in such non-covalent interactions is a key factor in crystal engineering, and its role in directing the supramolecular architecture of coordination polymers is an area of active research. nih.gov

The following table summarizes the key intermolecular interactions observed in the crystal structure of 3-chloro-5-fluorosalicylaldehyde, which can be considered as a model for the potential interactions in coordination polymers derived from this compound.

| Interaction Type | Donor-Acceptor | Distance (Å) |

| π-stacking | Ring centroid-to-centroid | 3.7154 (3) |

| C—H⋯O | C4—H4A⋯O2 | 3.254 (2) |

| C—H⋯F | O1—H1⋯F | 3.0101 (18) |

| F⋯O | O2⋯F | 2.880 (2) |

Data sourced from the crystallographic study of 3-chloro-5-fluorosalicylaldehyde. nih.gov

In hypothetical coordination polymers of this compound, the interplay of these non-covalent forces would be expected. The formation of coordination bonds with metal ions would lead to the primary polymeric chain or network. Subsequently, these chains or networks would organize in three-dimensional space through the aforementioned supramolecular interactions. The directionality and strength of the C—H⋯F and F⋯O interactions, combined with π-stacking, would influence the packing efficiency and the formation of specific motifs within the crystal lattice.

The ability of fluorine to modulate the electronic properties of the ligand can also have an indirect effect on the supramolecular assembly. By influencing the electron density of the aromatic ring, the fluorine substituent can affect the strength of π-π stacking interactions. pdx.edu This electronic modulation can be a subtle yet powerful tool for fine-tuning the supramolecular architecture of coordination polymers.

Spectroscopic and Structural Elucidation of 3 Fluorosalicylaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of 3-Fluorosalicylaldehyde in solution. By analyzing the spectra of various nuclei (¹H, ¹³C, ¹⁹F), a complete picture of the molecule's connectivity and environment can be assembled.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electronic effects of the three substituents on the aromatic ring: the electron-withdrawing aldehyde group (-CHO), the strongly electronegative fluorine atom (-F), and the electron-donating hydroxyl group (-OH).

The spectrum should feature three key regions:

Aldehydic Proton (-CHO): A singlet is anticipated in the downfield region, typically between 9.0 and 10.0 ppm, due to the strong deshielding effect of the carbonyl group. orgchemboulder.com

Phenolic Proton (-OH): A broad singlet is expected, also in the downfield region (often 4-12 ppm), whose exact position can be concentration and solvent dependent. orgchemboulder.com Its significant downfield shift is indicative of strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen.

Aromatic Protons (Ar-H): Three signals corresponding to the protons on the benzene (B151609) ring are expected in the 6.0-8.5 ppm range. orgchemboulder.com The coupling between these protons (³JHH) and long-range coupling with the fluorine atom will result in complex splitting patterns (multiplicities). The proton ortho to the aldehyde group is expected to be the most downfield of the aromatic signals.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| -OH | ~11.0 | s (broad) | N/A |

| -CHO | ~9.9 | s | N/A |

| Ar-H | 6.5 - 8.0 | m | ³JHH, nJHF |

s = singlet, m = multiplet

In a proton-decoupled ¹³C NMR spectrum, this compound should exhibit seven distinct signals, one for each carbon atom. The chemical shifts are spread over a wide range, allowing for clear resolution. rsc.org

Key features of the ¹³C NMR spectrum include:

Carbonyl Carbon (-CHO): This signal appears furthest downfield, typically between 190 and 200 ppm, due to sp² hybridization and bonding to an electronegative oxygen atom. rsc.org

Aromatic Carbons: The six aromatic carbons resonate between approximately 110 and 165 ppm.

The carbon directly bonded to the hydroxyl group (C-OH) and the carbon bonded to the fluorine atom (C-F) are significantly deshielded and appear downfield.

The signals for carbons bonded to fluorine will appear as doublets due to one-bond and multi-bond carbon-fluorine (¹JCF, ²JCF, etc.) coupling, which is a key diagnostic feature. researchgate.net

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling |

|---|---|---|

| C=O | 190 - 200 | Present (multi-bond) |

| C-F | 155 - 165 | Large ¹JCF |

| C-OH | 150 - 160 | Present (²JCF) |

| C-CHO | 120 - 130 | Present (²JCF) |

| Ar-C | 110 - 140 | Present (multi-bond) |

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbons. emerypharma.comsdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting the signals of adjacent aromatic protons, confirming their positions relative to one another and aiding in the assignment of the aromatic system. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edupressbooks.pub Each cross-peak in an HSQC spectrum represents a one-bond C-H connection. emerypharma.com This technique allows for the definitive assignment of each protonated aromatic carbon by linking its known ¹H chemical shift to its corresponding ¹³C chemical shift. pressbooks.pub Carbons without attached protons, such as the carbonyl carbon and the carbons bearing the -OH, -F, and -CHO substituents, will not show a signal in the HSQC spectrum. emerypharma.com

Fluorine-19 is an excellent nucleus for NMR studies due to its 100% natural abundance and high sensitivity. alfa-chemistry.com The ¹⁹F NMR spectrum of this compound would show a single signal for the fluorine atom, likely appearing as a multiplet due to coupling with nearby aromatic protons.

The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment. alfa-chemistry.com This sensitivity can be exploited for solution speciation studies. For example, the deprotonation of the neighboring phenolic hydroxyl group under basic conditions would increase the electron density on the aromatic ring. This change in the electronic environment would cause a significant upfield or downfield shift in the ¹⁹F NMR signal. By monitoring the position of the fluorine resonance as a function of pH, one could study the equilibrium between the protonated and deprotonated forms of this compound in solution.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound provides clear evidence for its key structural features. The presence of a strong intramolecular hydrogen bond between the phenolic -OH and the aldehyde C=O has a significant influence on the positions of their respective stretching bands.

The spectrum is characterized by several key absorption bands:

O-H Stretch: A very broad absorption band is expected in the 3500–3200 cm⁻¹ region, which is characteristic of a hydrogen-bonded hydroxyl group.

C-H Stretch (Aromatic and Aldehydic): Aromatic C-H stretching vibrations typically appear in the 3100–3000 cm⁻¹ range. The aldehydic C-H stretch gives rise to a characteristic, often sharp, absorption between 2830 and 2695 cm⁻¹.

C=O Stretch (Aldehyde): A strong, sharp absorption band corresponding to the carbonyl stretch is expected. Due to conjugation with the aromatic ring and intramolecular hydrogen bonding, this band typically appears at a lower frequency than a simple aliphatic aldehyde, in the range of 1700-1650 cm⁻¹.

C=C Stretch (Aromatic): Medium to strong absorptions between 1600 cm⁻¹ and 1475 cm⁻¹ are characteristic of carbon-carbon stretching within the aromatic ring.

C-F Stretch: A strong absorption band due to the carbon-fluorine bond stretch is expected in the fingerprint region, typically around 1250-1000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| O-H stretch (H-bonded) | Phenolic -OH | 3500 - 3200 (broad) |

| C-H stretch | Aromatic | 3100 - 3000 |

| C-H stretch | Aldehyde | 2830 - 2695 |

| C=O stretch | Aldehyde | 1700 - 1650 (strong) |

| C=C stretch | Aromatic | 1600 - 1475 |

| C-F stretch | Aryl Fluoride (B91410) | 1250 - 1000 (strong) |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which confirms the molecular weight and offers insights into the structure. For this compound (C₇H₅FO₂), the calculated molecular weight is approximately 140.11 g/mol . nih.govchemimpex.com

In an electron ionization (EI) mass spectrum, the following key peaks are expected:

Molecular Ion Peak (M⁺•): A strong peak at m/z = 140, corresponding to the intact molecule with one electron removed. nih.gov

[M-H]⁺ Peak: A prominent peak at m/z = 139, resulting from the loss of a single hydrogen atom, likely the aldehydic proton, to form a stable acylium ion. nih.gov

[M-CHO]⁺ Peak: A peak at m/z = 111, corresponding to the loss of the formyl group (-CHO).

Other Fragments: Further fragmentation could involve the loss of carbon monoxide (CO) from the [M-H]⁺ ion.

Table 4: Expected Mass Spectrometry Fragments for this compound

| m/z | Assignment | Description |

|---|---|---|

| 140 | [M]⁺• | Molecular Ion |

| 139 | [M-H]⁺ | Loss of a hydrogen atom |

| 111 | [M-CHO]⁺ | Loss of the formyl group |

Compound Index

Ultraviolet-Visible (UV-Vis) Spectroscopy

This section would detail the electronic absorption properties of this compound. The analysis would focus on the wavelengths of maximum absorbance (λmax) and the corresponding molar extinction coefficients (ε). These values are determined by the electronic transitions within the molecule, typically π → π* and n → π* transitions associated with the aromatic ring and the carbonyl group. The data would be presented in a table, specifying the solvent used for the measurement, as solvent polarity can influence the position and intensity of absorption bands. The discussion would interpret these transitions in the context of the molecule's structure, including the effects of the hydroxyl, formyl, and fluorine substituents on the electronic energy levels.

Single Crystal X-Ray Diffraction (XRD)

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state. A full crystallographic study of this compound would be required to provide the detailed analysis requested in the following subsections.

Determination of Molecular Structure and Planarity

If a crystal structure were available, this section would present the precise bond lengths, bond angles, and torsion angles of this compound. A key point of analysis would be the planarity of the molecule. The discussion would quantify the planarity by reporting the root-mean-square (r.m.s.) deviation of the atoms from the mean plane of the benzene ring. It is expected that the molecule would be largely planar to maximize conjugation between the aromatic ring, the aldehyde group, and the hydroxyl group.

Analysis of Intramolecular Hydrogen Bonding (e.g., O-H···O Interactions)

Salicylaldehyde (B1680747) derivatives are well-known for forming a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the aldehyde. This interaction creates a stable six-membered ring. This section would provide the specific geometric parameters of this O-H···O hydrogen bond, including the H···O distance, the O···O distance, and the O-H···O angle, which are critical indicators of the bond's strength.

Investigation of Intermolecular Interactions (e.g., C-H···O, C-H···F, F···O, π-stacking)

Beyond the structure of a single molecule, XRD reveals how molecules interact with each other in the crystal lattice. This subsection would analyze the various non-covalent interactions that stabilize the crystal structure. A detailed report would include the distances and angles for any intermolecular hydrogen bonds, such as C-H···O or C-H···F, and other close contacts like F···O interactions. The analysis would also describe any π-stacking interactions between the aromatic rings of adjacent molecules, detailing the centroid-to-centroid distance and the vertical displacement (slippage) between the rings.

Crystallographic Characterization of Metal Complexes

Due to the absence of specific published crystallographic and UV-Vis data for this compound, the generation of a detailed and accurate article according to the provided outline is not possible at this time.

Computational Chemistry and Theoretical Studies of 3 Fluorosalicylaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. myskinrecipes.com It is widely utilized due to its favorable balance between computational cost and accuracy. nih.gov DFT calculations for 3-Fluorosalicylaldehyde involve solving the Kohn-Sham equations to determine the ground-state electron density, from which numerous molecular properties can be derived. myskinrecipes.com A popular and effective approach within this framework is the use of hybrid functionals, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. manipal.edu

A fundamental application of DFT is the optimization of a molecule's geometry to find its most stable, lowest-energy conformation. mdpi.com This process systematically adjusts the positions of the atoms until the forces on them are minimized, thus predicting equilibrium bond lengths, bond angles, and dihedral angles. iosrjournals.org For this compound, geometry optimization would reveal the precise spatial arrangement of its atoms, including the planarity of the benzene (B151609) ring and the orientations of the hydroxyl, aldehyde, and fluorine substituents. The calculations are typically performed with a specific basis set, such as 6-311++G(d,p), which defines the set of mathematical functions used to build the molecular orbitals. nih.gov

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | C-F | 1.35 |

| Bond Length (Å) | C-OH | 1.36 |

| Bond Length (Å) | C=O (aldehyde) | 1.22 |

| Bond Angle (°) | C-C-F | 119.5 |

| Bond Angle (°) | C-C-OH | 121.0 |

| Dihedral Angle (°) | O=C-C-C | 180.0 |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest-energy empty orbital, acts as an electron acceptor. researchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. dntb.gov.ua A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests that the molecule is more reactive. dntb.gov.ua This energy gap is also fundamental in determining the molecule's electronic absorption properties. researchgate.net DFT calculations provide the energies of these orbitals (EHOMO and ELUMO), allowing for the direct calculation of the energy gap. sigmaaldrich.com

Please note: The following table is illustrative and contains hypothetical data to demonstrate how results from an FMO analysis for this compound would be presented.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.50 |

| ELUMO | -1.80 |

| ΔE (HOMO-LUMO Gap) | 4.70 |

Conceptual DFT provides a framework for quantifying the global reactivity of a molecule through various descriptors. myskinrecipes.comnih.gov These parameters are calculated using the energies of the frontier orbitals (HOMO and LUMO) and provide insight into the molecule's stability and reaction tendencies. chemimpex.com

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO. dntb.gov.ua

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO. dntb.gov.ua

Electronegativity (χ): The tendency of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. A molecule with a large HOMO-LUMO gap is considered "hard," indicating lower reactivity. dntb.gov.ua

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), representing the molecule's polarizability. "Soft" molecules are more reactive. dntb.gov.ua

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile, defined as ω = χ² / (2η). nih.gov

Please note: The following table is illustrative and contains hypothetical data to demonstrate how results from a global reactivity parameter analysis for this compound would be presented.

| Global Reactivity Parameter | Symbol | Calculated Value (eV) |

|---|---|---|

| Ionization Potential | I | 6.50 |

| Electron Affinity | A | 1.80 |

| Electronegativity | χ | 4.15 |

| Chemical Hardness | η | 2.35 |

| Chemical Softness | S | 0.43 |

| Electrophilicity Index | ω | 3.66 |

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and core orbitals, which aligns with classical Lewis structures. amazonaws.comnih.gov NBO analysis provides detailed information on the electron density distribution within the this compound molecule.

Please note: The following table is illustrative and contains hypothetical data to demonstrate how results from an NBO charge analysis for this compound would be presented.

| Atom | Natural Charge (e) |

|---|---|

| O (hydroxyl) | -0.65 |

| O (aldehyde) | -0.55 |

| F | -0.40 |

| C (attached to F) | +0.35 |

| C (aldehyde) | +0.45 |

Vibrational frequency analysis is a powerful tool for interpreting and predicting the infrared (IR) and Raman spectra of a molecule. Following a successful geometry optimization, which ensures the molecule is at a stable energy minimum, a frequency calculation can be performed. This involves computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix).

The results provide a set of vibrational modes, each with a specific frequency and intensity. iosrjournals.org These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms within the this compound molecule. The predicted IR and Raman intensities help in assigning the peaks observed in experimental spectra. It is common practice to scale the calculated frequencies by an empirical factor to better match experimental data, accounting for systematic errors in the computational method and the neglect of anharmonicity.

Please note: The following table is illustrative and contains hypothetical data to demonstrate how results from a vibrational frequency analysis for this compound would be presented.

| Vibrational Mode | Predicted Frequency (cm-1) | Description |

|---|---|---|

| ν(O-H) | 3450 | Hydroxyl group stretching |

| ν(C=O) | 1680 | Aldehyde carbonyl stretching |

| ν(C-F) | 1250 | Carbon-Fluorine stretching |

| β(C-H) | 1450 | Aromatic C-H in-plane bending |

Molecular Dynamics Simulations

While DFT calculations typically focus on the static, minimum-energy structure of a molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. An MD simulation models the movement of atoms and molecules by iteratively solving Newton's equations of motion.

For this compound, an MD simulation could be used to study its conformational dynamics, particularly the rotation of the aldehyde and hydroxyl groups, in different environments, such as in a vacuum or solvated in a solvent like water or ethanol (B145695). By simulating the system over nanoseconds or longer, researchers can analyze trajectories to understand how intermolecular interactions, such as hydrogen bonding with solvent molecules, affect the structure and flexibility of this compound. This method is invaluable for exploring processes that occur over time, bridging the gap between static quantum chemical calculations and the dynamic reality of chemical systems.

Applications in Materials Science and Technology

Fluorescent Probes and Sensors